(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal

描述

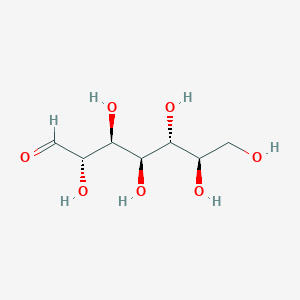

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal is a seven-carbon polyhydroxy aldehyde with six hydroxyl groups and an aldehyde functional group. Its molecular formula is C₇H₁₄O₇, and its molecular weight is 210.18 g/mol. The compound’s stereochemistry (2S,3S,4R,5R,6R) distinguishes it from other sugar derivatives, influencing its reactivity, solubility, and biological interactions.

属性

IUPAC Name |

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-GKHCUFPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-73-5 | |

| Record name | D-glycero-D-manno-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding hexahydroxy alcohols using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can be employed to produce this compound in large quantities. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps.

化学反应分析

Types of Reactions

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Acyl chlorides in the presence of a base like pyridine, alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid.

Reduction: (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanol.

Substitution: Various esters or ethers depending on the substituent introduced.

科学研究应用

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.

作用机制

The mechanism by which (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. It can act as an inhibitor or activator of enzymes involved in metabolic processes, thereby modulating biochemical pathways.

相似化合物的比较

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

Table 1: Key Structural and Physical Properties

Key Observations :

- Chain Length and Functional Groups : The target compound is a linear heptanal derivative, whereas glucose (C₆) is a six-membered cyclic sugar. D-heptagluconic acid shares a seven-carbon backbone but replaces the aldehyde with a carboxylic acid .

- Stereochemistry : The 2S,3S,4R,5R,6R configuration of the target compound contrasts with D-heptagluconic acid’s 2R,3R,4R,5S,6R configuration, affecting metal-binding affinity and biological activity .

- Branching vs. Linearity : The methyl-branched heptane-pentaol exhibits reduced hydroxyl density compared to the target compound, influencing solubility and boiling points.

Chemical Reactivity and Metal Complexation

The aldehyde group in this compound makes it more reactive in oxidation and nucleophilic addition reactions compared to carboxylic acid derivatives like D-heptagluconic acid. Studies on calcium(II) complexes of structurally related sugar acids (e.g., D-heptagluconate) reveal log β₁₁ values of 1.5–2.0 , indicating moderate stability . The target compound’s aldehyde group may reduce its metal-chelating capacity relative to carboxylates but enhance its role in reductive amination or glycation reactions.

生物活性

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal is a sugar alcohol derivative known for its potential biological activities. This compound is characterized by its multiple hydroxyl groups which contribute to its reactivity and interaction with biological systems. Recent studies have begun to explore its phytochemical properties and biological effects.

- Molecular Formula : C7H14O7

- Molecular Weight : 210.182 g/mol

- CAS Number : 84142-52-9

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) have been utilized to assess the antioxidant capacity of this compound.

| Assay Type | Activity Level |

|---|---|

| DPPH | High |

| FRAP | Moderate |

Phytochemical Profiling

In a study involving the Balarista formulation—a traditional Ayurvedic preparation—this compound was identified as a major component (26.47% concentration) among other active metabolites. This highlights its relevance in traditional medicine and potential therapeutic applications .

Case Studies

- Ayurvedic Formulations : A comprehensive analysis of the Balarista formulation demonstrated the presence of this compound alongside other phytochemicals. The study suggested that this compound contributes to the overall efficacy of the formulation through its antioxidant and potential anti-inflammatory properties .

- Toxicological Studies : In evaluating the safety profile of herbal extracts containing this compound, biochemical analyses indicated that treatments did not induce adverse effects at tested concentrations. This suggests that this compound may be safe for use in medicinal applications .

The biological activity of this compound can be attributed to its structural characteristics:

- Hydroxyl Groups : The presence of multiple hydroxyl groups enhances hydrogen bonding capabilities and solubility in biological fluids.

- Free Radical Scavenging : Its ability to donate electrons makes it effective in scavenging free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。